molecular formula C5H10O5 B1146372 D-arabinopyranose CAS No. 28697-53-2

D-arabinopyranose

Cat. No.: B1146372
CAS No.: 28697-53-2
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-ZRMNMSDTSA-N
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Description

D-arabinopyranose is d-Arabinose in its pyranose form.
This compound is a natural product found in Psidium guajava with data available.

Scientific Research Applications

  • Biosynthesis in Parasites : GDP-D-arabinopyranose is a precursor for D-arabinopyranose residues in glycoconjugates of certain trypanosomatid parasites. It's used in the biosynthesis of lipoarabinogalactan, a component in parasite cell walls (Schneider, Ferguson, & Nikolaev, 1995).

  • Structural Studies in Parasites : this compound is found in the glycoconjugates of parasites like Leishmania major and Crithidia fasciculata. Studies on lipoarabinogalactan from C. fasciculata, containing this compound, help understand parasite biochemistry (Schneider, Treumann, Milne, McConville, Zitzmann, & Ferguson, 1996).

  • Enzymatic Synthesis in Polymers : The enzymatic synthesis of L-arabinopyranose esters has been reported for the creation of polymers. This includes the transesterification of Divinyl Adipate with L-arabinose in various forms, demonstrating potential applications in material science (Borges & Balaban, 2014).

  • Intermolecular Association Studies : this compound has been studied for its intermolecular associations in aqueous solutions, contributing to our understanding of solute-solvent interactions (Raman, Ponnuswamy, Kolandaivel, & Perumal, 2008).

  • Antioxidant Activity in Polysaccharides : this compound residues are found in polysaccharides like those from Ganoderma capense. These polysaccharides exhibit antioxidant activities, indicating potential health-related applications (Huang, Li, Wan, Zhang, & Yan, 2015).

  • Role in Plant Polysaccharide Biosynthesis : UDP-arabinopyranose mutase, vital for the biosynthesis of plant polysaccharides, is studied for its role in converting UDP-arabinopyranose to UDP-arabinofuranose, essential for cell wall formation in plants (Konishi, Ohnishi-Kameyama, Funane, Miyazaki, Konishi, & Ishii, 2010).

  • Pollen Wall Morphogenesis in Rice : Research on UDP-arabinopyranose mutase 3 in rice has shown its requirement for pollen wall morphogenesis, highlighting the importance of this compound in reproductive development in plants (Sumiyoshi, Inamura, Nakamura, Aohara, Ishii, Satoh, & Iwai, 2015).

  • Sugar-Nucleotide Precursors in Spinach : Studies on spinach polysaccharides have revealed the incorporation of this compound in their structure, advancing our understanding of plant biochemistry (Fry & Northcote, 1983).

Mechanism of Action

Target of Action

D-arabinopyranose primarily targets the enzyme Ribokinase in Escherichia coli (strain K12) . Ribokinase plays a crucial role in the metabolism of ribose, a simple sugar that is involved in the synthesis of several important compounds, including nucleotides, nucleic acids, and certain vitamins.

Mode of Action

It’s known that this compound can be converted to d-arabinofuranose by udp-arabinopyranose mutases (uams), which are implicated in polysaccharide biosynthesis and developmental processes .

Biochemical Pathways

This compound is involved in the biosynthesis of D-arabinofuranose in bacteria . The first step of this biosynthesis pathway is the formation of D-ribose 5-phosphate from sedoheptulose 7-phosphate, catalyzed by the Rv1449 transketolase . D-ribose 5-phosphate is then a substrate for the Rv1017 phosphoribosyl pyrophosphate synthetase, which forms 5-phosphoribosyl 1- . This activated residue is transferred by the Rv3806 5-phosphoribosyltransferase to decaprenyl phosphate, forming 5’-phosphoribosyl-monophospho-decaprenol . A subsequent 2’-epimerization of decaprenyl-phospho-ribose by the heteromeric Rv3790/Rv3791 2’-epimerase leads to the formation of the decaprenyl-phospho-arabinose precursor for the synthesis of the cell-wall arabinans .

Result of Action

It’s known that this compound is involved in the biosynthesis of d-arabinofuranose, which is a key component of the cell wall in bacteria . This suggests that this compound may play a role in bacterial growth and development.

Action Environment

It’s known that the biosynthesis of d-arabinofuranose, which involves this compound, occurs in bacteria . This suggests that factors affecting bacterial growth and metabolism, such as temperature, pH, and nutrient availability, may influence the action of this compound.

Future Directions

Research suggests that UAMs are required for Ara side chain biosynthesis in both RG-I and AXG in Solanaceae plants, and that arabinan-mediated cell wall networks might be important for normal leaf expansion . This opens up new avenues for research into the role of arabinose in plant development and the potential applications of this knowledge in agriculture and biotechnology .

Properties

IUPAC Name

(3S,4R,5R)-oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-ZRMNMSDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101316251
Record name D-Arabinopyranose
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28697-53-2
Record name D-Arabinopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28697-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Arabinopyranose
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Arabinopyranose
Source EPA DSSTox
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Record name (3S,4R,5R)-oxane-2,3,4,5-tetrol
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Q & A

Q1: What is the molecular formula and weight of D-arabinopyranose?

A1: this compound shares the same molecular formula as other pentoses: C5H10O5. Consequently, its molecular weight is 150.13 g/mol.

Q2: Are there different crystalline forms of this compound?

A2: Yes, research has identified crystalline alpha and beta forms of 3-O-α-D-glucopyranosyl-D-arabinopyranose. These were synthesized from a syrup derived from calcium maltobionate using the Ruff degradation method. []

Q3: Can this compound be chemically synthesized?

A3: Yes, one approach involves using 3,4,6-triazido-3,4,6-trideoxy-1,2-O-isopropylidene-α-D-glucopyranose as a starting material to synthesize various derivatives of 2,3,5-triamino-2,3,5-trideoxy-D-arabonic acid. [] Another method involves the reduction of methyl α-D-glucopyranoside using triethylsilane in the presence of trimethylsilyl trifluoromethanesulfonate, leading to the synthesis of C-glycosyl compounds of β-D-arabinopyranose. []

Q4: How is the structure of this compound confirmed?

A4: Various techniques confirm its structure, including:

  • NMR spectroscopy: Provides information about the arrangement of atoms and the conformation of the molecule. []
  • Neutron diffraction: Offers precise determination of hydrogen atom positions and thermal motion parameters, complementing X-ray diffraction data. []
  • Chemical derivatization: Creating derivatives like heptaacetates helps characterize and differentiate between the alpha and beta forms. []

Q5: In which organisms is this compound found?

A5: this compound is most notably found in:

  • Trypanosomatid parasites: Such as Leishmania major, Crithidia fasciculata, and Endotrypanum schaudinni, where it plays a role in the structure of their glycoconjugates. [, ]
  • Plants: It exists as a component of certain saponins. []

Q6: What is the biological significance of this compound in Leishmania major?

A6: In Leishmania major, this compound is crucial for the structure and function of lipophosphoglycan (LPG), a major surface molecule. It forms β-D-arabinopyranose terminating side chains on LPG, impacting the parasite's interaction with its sandfly vector. [, , ]

Q7: How does this compound contribute to the life cycle of Leishmania in sandflies?

A7: The presence or absence of this compound on LPG influences Leishmania's attachment to the sandfly midgut. This attachment is essential for the parasite to avoid excretion and successfully develop into its infective stage. [, ]

Q8: What is the role of GDP-α-D-arabinopyranose in these organisms?

A8: GDP-α-D-arabinopyranose acts as the sugar donor molecule for arabinosyltransferases, enzymes responsible for transferring this compound to acceptor molecules during the biosynthesis of glycoconjugates. [, , ]

Q9: Is there a specific transporter for GDP-D-arabinopyranose?

A9: Research suggests that LPG2, a multispecific nucleotide sugar transporter, facilitates the transport of GDP-D-arabinopyranose into the Golgi apparatus of Leishmania, where it is utilized for glycosylation processes. []

Q10: How is this compound metabolized in these organisms?

A10: Crithidia fasciculata utilizes a unique D-arabino-1-kinase for this compound metabolism. This enzyme catalyzes the formation of D-arabinose-1-phosphate, ultimately leading to the synthesis of GDP-α-D-arabinopyranose. [, ]

Q11: How is the biosynthesis of GDP-α-D-arabinopyranose studied?

A11: Crithidia fasciculata serves as a model organism to investigate the biosynthetic pathway of GDP-α-D-arabinopyranose due to its utilization of this unusual sugar nucleotide. [, ]

Q12: What is the significance of the varying proportions of mannan and arabinogalactan in Crithidia fasciculata?

A12: The ratio of mannan to arabinogalactan in Crithidia fasciculata changes with the age of the culture, potentially reflecting shifts in metabolic requirements and cell wall composition throughout the parasite's life cycle. []

Q13: What are the implications of Crithidia fasiculata’s lipid plasticity for biotechnology?

A13: The adaptability of Crithidia fasiculata’s lipid metabolism holds promise for its use in biotechnological applications, such as serving as a eukaryotic expression system for producing recombinant proteins. []

Q14: Can this compound be used in chemical synthesis?

A14: Yes, research demonstrates its utility in synthesizing various compounds:

  • Polyhydroxylated pyrrolidines and piperidines: These carbohydrate-related molecules are synthesized through a tandem alkoxy radical β-fragmentation-intramolecular cyclization reaction using protected amino-deoxy sugars, including those derived from this compound. []

Q15: Are there any applications of this compound derivatives in medicinal chemistry?

A15: Yes, studies have explored the synthesis and biological activity of this compound derivatives:

  • Antithrombotic agents: 4-cyanophenyl and 4-nitrophenyl 2-azido-2-deoxy-1,5-dithio-β-D-arabinopyranosides exhibit notable antithrombotic activity. []

Q16: What is the significance of the cyanogen-induced phosphorylation of D-arabinose?

A16: This reaction produces this compound 1-phosphate and D-arabinofuranose 1-phosphate. It serves as a model for the prebiotic synthesis of sugar phosphates, offering insights into the potential chemical origins of life. []

Q17: What is unique about the presence of both D- and L-arabinoses in junceellosides E-G?

A17: The discovery of junceellosides E-G, isolated from the South China Sea gorgonian Dichotella gemmacea, marked the first instance of steroidal glycosides containing both β-L- and β-D-arabinopyranoses within the same molecule. []

Q18: What are some analytical methods used to study this compound and its derivatives?

A18: Researchers utilize various techniques, including:

  • Gas chromatography-mass spectrometry (GC-MS): Identifies and quantifies different carbohydrates, including this compound, in complex mixtures like beer. [, ]
  • Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS): Analyzes sugar nucleotide pools in trypanosomatid parasites, enabling the identification and quantification of this compound-containing molecules like GDP-α-D-arabinopyranose. []
  • High-performance liquid chromatography (HPLC): Separates and analyzes different arabinose isomers, differentiating between D- and L-arabinopyranose. []

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